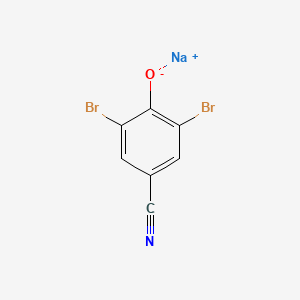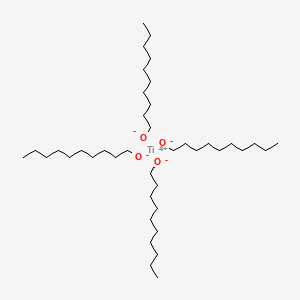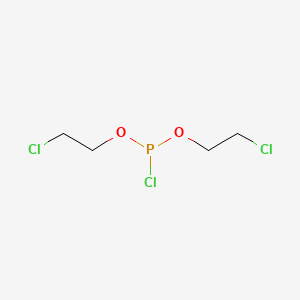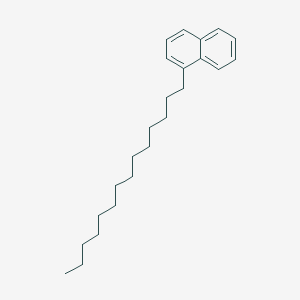
1-Tetradecylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tetradecylnaphthalene is an organic compound with the molecular formula C24H36. It consists of a naphthalene ring substituted with a tetradecyl group at the 1-position.
準備方法
Synthetic Routes and Reaction Conditions: 1-Tetradecylnaphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation processes using similar Friedel-Crafts conditions. The use of continuous flow reactors and optimized reaction parameters can enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 1-Tetradecylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Naphthoquinones and other oxygenated derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated, nitrated, and sulfonated naphthalene derivatives.
科学的研究の応用
1-Tetradecylnaphthalene has diverse applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and as a model compound for studying alkylation reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug delivery agent and its role in developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.
作用機序
The mechanism of action of 1-tetradecylnaphthalene and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting microbial cell membranes, while its anticancer properties could involve the inhibition of key enzymes or signaling pathways .
類似化合物との比較
2-Tetradecylnaphthalene: Similar in structure but with the tetradecyl group at the 2-position.
1-Hexadecylnaphthalene: Contains a hexadecyl group instead of a tetradecyl group.
1-Octadecylnaphthalene: Contains an octadecyl group instead of a tetradecyl group.
Uniqueness: Its derivatives exhibit distinct properties that make them valuable in various research and industrial contexts .
特性
CAS番号 |
56388-46-6 |
|---|---|
分子式 |
C24H36 |
分子量 |
324.5 g/mol |
IUPAC名 |
1-tetradecylnaphthalene |
InChI |
InChI=1S/C24H36/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-19-16-20-23-18-14-15-21-24(22)23/h14-16,18-21H,2-13,17H2,1H3 |
InChIキー |
QVGRUGAWUACWGZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


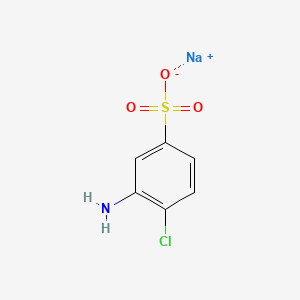
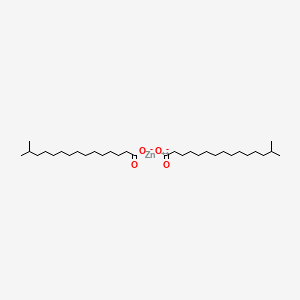
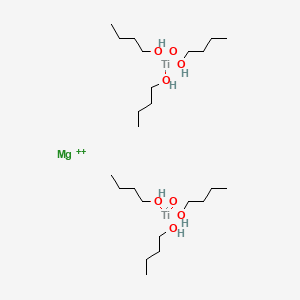
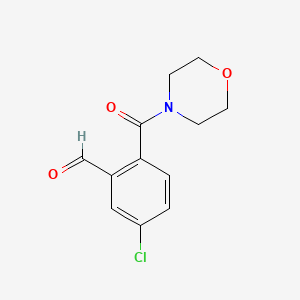

![2-Cyano-N-[(propylamino)carbonyl]acetamide](/img/structure/B12649413.png)
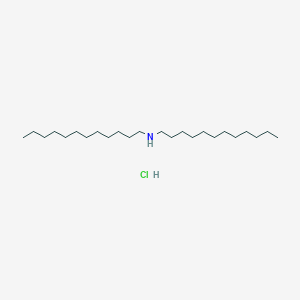
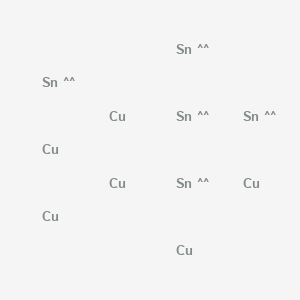
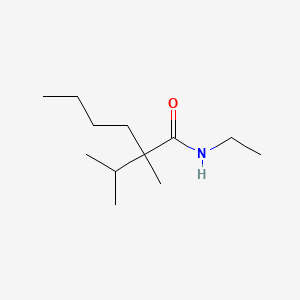
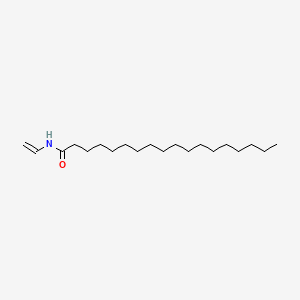
![1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B12649433.png)
